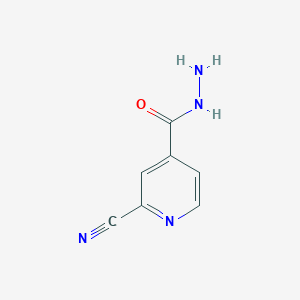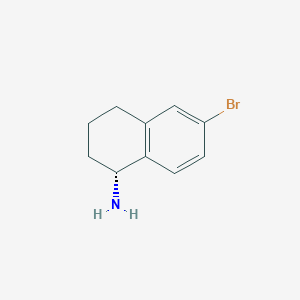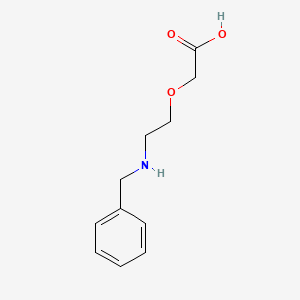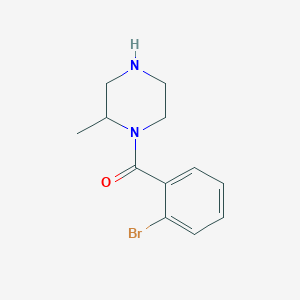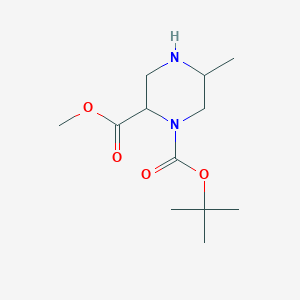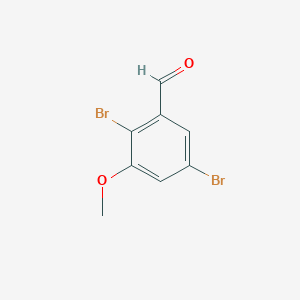![molecular formula C11H17N B6343180 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-47-5](/img/structure/B6343180.png)
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (2E1HCHP) is a cyclic organic compound belonging to the class of heterocycles. It is an important intermediate used in the synthesis of a variety of organic compounds. 2E1HCHP has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and polymers. In recent years, it has also been studied for its potential use in medical research.
Scientific Research Applications
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has been studied for its potential use in medical research. It has been shown to possess anti-inflammatory and anti-tumor properties, as well as being an inhibitor of certain enzymes. It has also been studied for its potential use in the treatment of certain diseases, such as diabetes and cancer. Additionally, it has been studied for its potential use in the development of new drugs and therapies.
Mechanism of Action
The exact mechanism of action of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is not yet fully understood. However, it is believed that it is able to interact with certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-tumor properties, as well as being an inhibitor of certain enzymes. Additionally, it has been shown to possess antioxidant and anti-apoptotic properties. It has also been studied for its potential use in the treatment of certain diseases, such as diabetes and cancer.
Advantages and Limitations for Lab Experiments
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is an important intermediate used in the synthesis of a variety of organic compounds, and it has been studied for its potential use in medical research. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using this compound in laboratory experiments, such as its relatively high cost and the fact that it is not water-soluble.
Future Directions
The potential applications of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole in medical research are vast, and there are many possible future directions for research. Some of these include the development of new drugs and therapies based on this compound, further research into the biochemical and physiological effects of this compound, and the investigation of its potential use in the treatment of various diseases. Additionally, further research into the synthesis of this compound may lead to more efficient and cost-effective methods of production.
Synthesis Methods
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is synthesized through the reaction of cycloheptanone and ethyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is heated to a temperature of around 100°C. To ensure a high yield of this compound, the reaction should be carried out under carefully controlled conditions.
properties
IUPAC Name |
2-ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-10-8-9-6-4-3-5-7-11(9)12-10/h8,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNAUCNPMIKKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

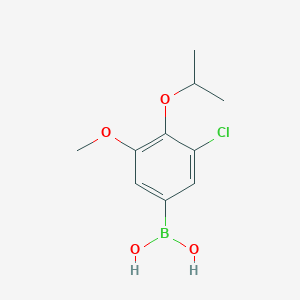



![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)
